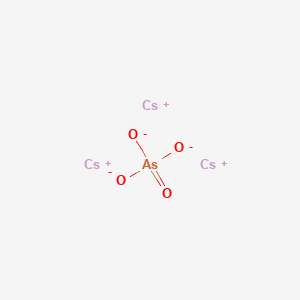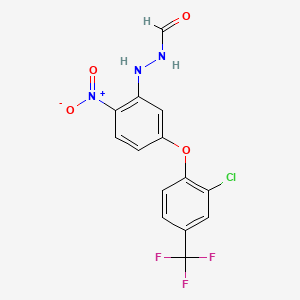
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound features a hydrazinecarboxaldehyde group attached to a phenyl ring substituted with a 2-chloro-4-(trifluoromethyl)phenoxy group and a nitro group. Its distinct structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and bases such as sodium hydride, carried out under an inert atmosphere like argon .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for higher yields and purity. The process may include continuous flow reactors to ensure consistent reaction conditions and efficient production rates. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted phenyl derivatives. These products can have different properties and applications depending on the functional groups introduced.
Scientific Research Applications
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor effects.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Mechanism of Action
The mechanism of action of Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s trifluoromethyl group is known to enhance its binding affinity and stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
Fomesafen: 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide.
Trifluoromethylpyridines: Compounds containing trifluoromethyl groups attached to pyridine rings.
Uniqueness
Hydrazinecarboxaldehyde, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)- is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Properties
CAS No. |
75131-22-5 |
|---|---|
Molecular Formula |
C14H9ClF3N3O4 |
Molecular Weight |
375.69 g/mol |
IUPAC Name |
N-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitroanilino]formamide |
InChI |
InChI=1S/C14H9ClF3N3O4/c15-10-5-8(14(16,17)18)1-4-13(10)25-9-2-3-12(21(23)24)11(6-9)20-19-7-22/h1-7,20H,(H,19,22) |
InChI Key |
LILYPFQAEADVAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])NNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


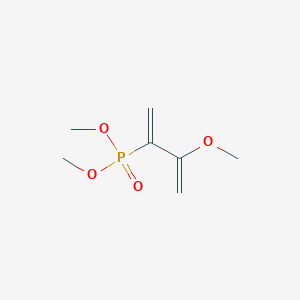
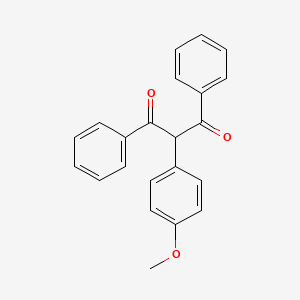
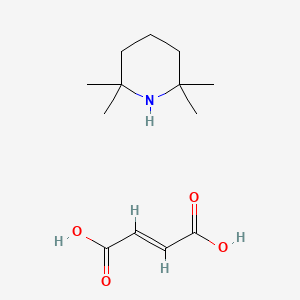
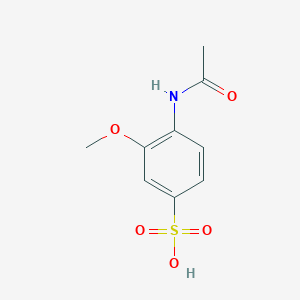

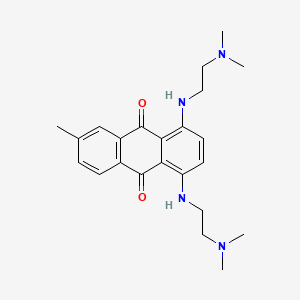
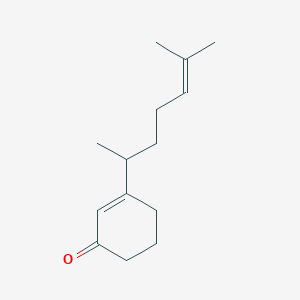

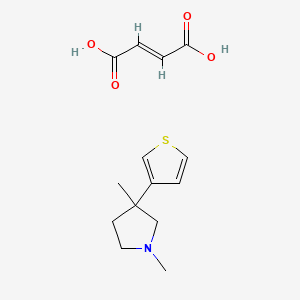
![3-[(4-Chlorophenyl)selanyl]prop-2-enal](/img/structure/B14455667.png)
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
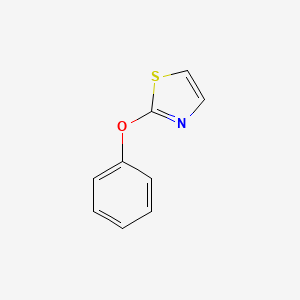
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
